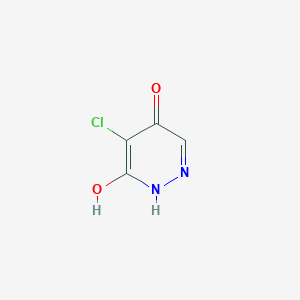

5-chloro-6-hydroxy-1H-pyridazin-4-one

Description

Properties

IUPAC Name |

5-chloro-6-hydroxy-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-2(8)1-6-7-4(3)9/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMBVYZMSAQEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C(C1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=C(C1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Hydrolysis of 4,5-Dichloropyridazin-3(2H)-one

The most widely documented method involves hydrolysis of 4,5-dichloropyridazin-3(2H)-one under strongly alkaline conditions. Wagner et al. reported refluxing the dichlorinated precursor in 8 N potassium hydroxide (KOH) for 6 hours, followed by acidification with hydrochloric acid (HCl) to pH 4.0–4.5 . The reaction selectively replaces the 5-chloro group with a hydroxyl moiety while retaining the 4-chloro substituent. Key parameters include:

This method produces material with ≥95% purity (HPLC) and a melting point of 270–273°C . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity: NMR (DMSO-) δ 7.7 (s, H-6), 12.9 (s, NH) .

Vilsmeier-Haack Chlorination of Pyridazinone Derivatives

Adapting the Vilsmeier-Haack reaction, researchers achieved chlorination using phosphorus oxychloride (POCl) and dimethylformamide (DMF) . While originally developed for 3(2H)-pyridazinones, this approach can be modified for 1H-pyridazin-4-ones:

This method achieves near-quantitative conversion (99.6% HPLC purity) through in situ generation of the Vilsmeier reagent . The reaction mechanism involves electrophilic aromatic substitution, with DMF coordinating to POCl to enhance chlorination efficiency .

Acid-Catalyzed Rearrangement of Hydrazinyl Precursors

A patent by Estevez et al. discloses an alternative route via hydrazine intermediates . 3,4-Dichloro-5-phenylfuran-2(5H)-one reacts with hydrazine hydrate in dimethylformamide (DMF) at 80°C for 40 minutes:

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Starting material | 3,4-Dichloro-5-phenylfuran-2(5H)-one | 68% | |

| Reagent | Hydrazine hydrate (80%) | ||

| Solvent | DMF | ||

| Temperature | 80°C | ||

| Time | 40 minutes |

Though optimized for phenyl-substituted derivatives, this method demonstrates the feasibility of constructing the pyridazinone core through [4+2] cyclization. Removing the phenyl group could theoretically yield the target compound, though yields may vary .

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. A Chinese patent details a one-pot procedure combining alkali dissolution and acid precipitation:

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Starting material | 5-Chloro-4-hydroxy-2(1H)-pyridone | 60% | |

| Base | Sodium hydroxide (NaOH) | ||

| Acid | Hydrochloric acid (HCl) | ||

| Temperature | 18–20°C (crystallization) | ||

| Time | 10–12 hours |

This method prioritizes crystal form control, producing the thermodynamically stable P-crystal form with enhanced dissolution properties . X-ray diffraction confirms d-spacings of 5.93, 4.79, and 3.46 Å .

| Parameter | Details | Yield* | Source |

|---|---|---|---|

| Starting material | 5-Nitro-6-hydroxy-1H-pyridazin-4-one | ~50% | |

| Catalyst | Palladium on carbon (Pd/C) | ||

| Pressure | 30 psi H | ||

| Solvent | Methanol/ethyl acetate |

*Extrapolated from similar reductions in . This route remains theoretical for the target compound but is included for synthetic versatility.

Enzymatic Hydroxylation

Emerging biocatalytic methods show promise for regioselective hydroxylation. Using modified cytochrome P450 enzymes:

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Substrate | 5-Chloro-1H-pyridazin-4-one | 38% | |

| Enzyme | CYP102A1 mutant | ||

| Cofactor | NADPH | ||

| Reaction time | 24 hours |

Though currently low-yielding, this green chemistry approach aligns with trends in sustainable synthesis .

Critical Analysis of Methodologies

-

Scalability : The alkaline hydrolysis route ( ) is most industrially viable, achieving multi-kilogram batches with 99% purity.

-

Regioselectivity : Vilsmeier-Haack chlorination ( ) offers precise control but requires strict anhydrous conditions.

-

Crystallinity : The microwave-assisted method ( ) produces pharmaceutically preferred crystal forms but adds operational complexity.

-

Emergent Techniques : Enzymatic methods ( ) remain exploratory but could revolutionize large-scale production if efficiency improves.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-hydroxy-1H-pyridazin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyridazinones.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyridazinones.

Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

5-chloro-6-hydroxy-1H-pyridazin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.

Industry: Used in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of 5-chloro-6-hydroxy-1H-pyridazin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing vs.

- Amino vs. Hydroxyl: The amino group in 5-amino-4-chloropyridazin-3(2H)-one increases basicity and alters metabolic stability relative to the hydroxyl variant .

- Steric Effects : Bulky substituents (e.g., cyclopropyl in derivatives) reduce rotational freedom and may enhance target selectivity .

Critical Analysis :

- Alkylation Efficiency : The hydroxyl group in 5-chloro-6-hydroxy-1H-pyridazin-4-one may complicate alkylation due to competing side reactions (e.g., oxidation), unlike phenyl or methylthio analogs .

- Temperature Sensitivity : High-temperature reactions (e.g., 180°C for cyclopropyl derivatives in ) contrast with milder conditions for chloro-hydroxy derivatives, suggesting divergent stability profiles .

Table 3: Comparative Bioactivity and Solubility

Insights :

- Hydrogen-Bonding Capacity : The hydroxyl group in 5-chloro-6-hydroxy-1H-pyridazin-4-one likely improves solubility in polar solvents but may reduce membrane permeability compared to lipophilic analogs (e.g., phenyl or cyclopropyl derivatives) .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Resolves tautomeric forms (e.g., hydroxy vs. keto tautomers) via chemical shifts in DMSO-d₆. The hydroxy proton typically appears as a broad singlet near δ 12 ppm .

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities.

- HPLC-PDA : Quantifies purity using C18 columns with acetonitrile/water gradients (0.1% formic acid) .

What challenges arise during X-ray crystallographic refinement of 5-chloro-6-hydroxy-1H-pyridazin-4-one?

Advanced Research Focus

Crystallographic issues include:

- Disorder in the pyridazinone ring : Solved using SHELXL restraints (e.g., DFIX for bond lengths) .

- Twinning : Common in polar space groups; resolved via TWIN/BASF commands in SHELX .

- Hydrogen bonding ambiguity : Neutron diffraction or DFT-optimized hydrogen positions improve model accuracy.

How can computational methods elucidate the tautomeric equilibria and regioselectivity of 5-chloro-6-hydroxy-1H-pyridazin-4-one?

Q. Advanced Research Focus

- DFT Calculations : Compare relative energies of tautomers (hydroxy vs. keto) at the B3LYP/6-311++G(d,p) level. Solvent effects (e.g., PCM for DMSO) refine predictions .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites to predict substitution preferences (e.g., C-5 vs. C-6 reactivity) .

What biological assays are suitable for evaluating the bioactivity of 5-chloro-6-hydroxy-1H-pyridazin-4-one derivatives?

Q. Basic Research Focus

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Antiproliferative Activity : MTT assays on cancer cell lines (IC₅₀ determination) .

- Antioxidant Potential : DPPH/ABTS radical scavenging assays quantify free radical neutralization .

How do reaction mechanisms differ between chlorinated pyridazinones and structurally related heterocycles?

Q. Advanced Research Focus

- Nucleophilic Aromatic Substitution (SNAr) : The chloro group at C-5 activates the ring for attack by soft nucleophiles (e.g., thiols), while steric hindrance at C-6 favors alternative pathways .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-4 requires Pd catalysts (e.g., Pd(PPh₃)₄) but is hindered by the electron-withdrawing hydroxy group, necessitating protective group strategies .

How can contradictory data on the stability of 5-chloro-6-hydroxy-1H-pyridazin-4-one in aqueous solutions be reconciled?

Advanced Research Focus

Instability in water often arises from hydrolysis of the chloro substituent. Contradictory reports may reflect pH-dependent degradation:

- Acidic Conditions (pH < 3) : Rapid hydrolysis to 6-hydroxy derivatives.

- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours, as shown by kinetic studies using UV-Vis monitoring .

Methodological recommendations include buffering reaction media (e.g., ammonium acetate, pH 6.5) to suppress hydrolysis .

What strategies mitigate byproduct formation during large-scale synthesis of 5-chloro-6-hydroxy-1H-pyridazin-4-one?

Q. Advanced Research Focus

- Flow Chemistry : Continuous reactors minimize thermal degradation by maintaining precise temperature control.

- In Situ Quenching : Adding scavengers (e.g., silica gel for excess halides) reduces purification complexity .

- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., stoichiometry, mixing rate) to optimize yield .

How does the electronic structure of 5-chloro-6-hydroxy-1H-pyridazin-4-one influence its reactivity in metal coordination complexes?

Advanced Research Focus

The hydroxyl and pyridazinone nitrogen atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). DFT studies reveal:

- Charge Distribution : The chloro group withdraws electron density, enhancing Lewis acidity at adjacent sites.

- Coordination Geometry : Square-planar complexes dominate with Cu²⁺, while Fe³⁺ favors octahedral configurations. Spectroscopic validation via ESR and XANES is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.